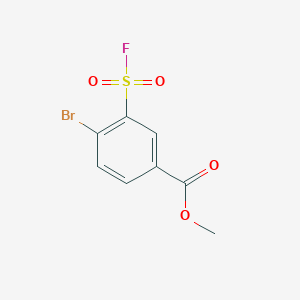

Methyl 4-bromo-3-(fluorosulfonyl)benzoate

Description

Methyl 4-bromo-3-(fluorosulfonyl)benzoate is a substituted aromatic ester featuring a bromine atom at the 4-position and a fluorosulfonyl (-SO₂F) group at the 3-position of the benzene ring. The methyl ester group enhances lipophilicity, making the compound a valuable intermediate in organic synthesis, particularly in nucleophilic aromatic substitution reactions. The fluorosulfonyl group acts as a strong electron-withdrawing substituent, activating the aromatic ring for electrophilic or nucleophilic attacks, while the bromine atom can serve as a leaving group or a site for further functionalization .

Properties

Molecular Formula |

C8H6BrFO4S |

|---|---|

Molecular Weight |

297.10 g/mol |

IUPAC Name |

methyl 4-bromo-3-fluorosulfonylbenzoate |

InChI |

InChI=1S/C8H6BrFO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3 |

InChI Key |

DFDFNWWWHOZTFN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-(fluorosulfonyl)benzoate typically involves the bromination of methyl benzoate followed by the introduction of the fluorosulfonyl group. One common method includes the following steps:

Bromination: Methyl benzoate is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 4-bromobenzoate.

Fluorosulfonylation: The brominated product is then treated with a fluorosulfonylating agent, such as fluorosulfonic acid or its derivatives, under controlled conditions to introduce the fluorosulfonyl group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(fluorosulfonyl)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form corresponding benzoic acid derivatives.

Oxidation: The fluorosulfonyl group can be oxidized under specific conditions to yield sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Reduction: Reduced benzoic acid derivatives.

Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

Methyl 4-bromo-3-(fluorosulfonyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(fluorosulfonyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The fluorosulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins, thereby altering their function.

Comparison with Similar Compounds

Methyl 4-chloro-3-(fluorosulfonyl)benzoate

- Molecular Formula : C₈H₆ClFO₄S

- Molecular Weight : 252.65 g/mol

- CAS Number : 1955499-69-0

- Key Differences :

- Replaces bromine with chlorine, reducing molecular weight and leaving group ability.

- Chlorine’s lower polarizability compared to bromine results in slower reaction kinetics in substitution reactions.

- Applications: Used in similar synthetic pathways but preferred for reactions requiring milder conditions.

Methyl 4-bromo-3-(bromomethyl)benzoate

- Molecular Formula : C₉H₈Br₂O₂

- Molecular Weight : ~307.8 g/mol

- Key Differences :

- Substitutes fluorosulfonyl with a bromomethyl (-CH₂Br) group.

- The bromomethyl group enables alkylation or elimination reactions (e.g., forming alkenes).

- Applications: Intermediate in polymer chemistry or cross-coupling reactions.

Methyl 4-bromo-3-formamidobenzoate

- Molecular Formula: C₉H₈BrNO₃

- Molecular Weight : ~257.9 g/mol

- Key Differences :

- Replaces fluorosulfonyl with a formamido (-NHCHO) group.

- The formamido group participates in hydrogen bonding, influencing solubility and crystallinity.

- Applications: Utilized in peptide coupling or as a directing group in metal-catalyzed reactions.

Data Table: Structural and Functional Comparison

Biological Activity

Methyl 4-bromo-3-(fluorosulfonyl)benzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : CHBrFOS

- Molecular Weight : 303.12 g/mol

- CAS Number : [specific CAS number not provided in search results]

The biological activity of this compound can be attributed to its structural features, particularly the presence of bromine and fluorosulfonyl groups. These functional groups enhance the compound's reactivity and interactions with biological macromolecules.

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

- Anticancer Potential : Research indicates that benzoate derivatives can exhibit antiproliferative effects against various cancer cell lines. The fluorosulfonyl group may play a role in inhibiting cancer cell growth by interfering with metabolic pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in diseases such as cancer or infections.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer (MCF-7) | 12.5 | Apoptosis via mitochondrial pathway |

| Lung Cancer (A549) | 15.0 | Cell cycle arrest |

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

Toxicological Profile

The toxicological assessment of this compound reveals that while it has potential therapeutic applications, safety evaluations are crucial. According to safety data sheets, the compound is classified under moderate toxicity categories, with potential irritant effects on skin and eyes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.